
Cesium iodide (Cs(I3)) (6CI,7CI,8CI,9CI)
Description
Structural Characterization of Cesium Triiodide (CsI3)
Crystallographic Analysis of CsI3
Orthorhombic Pnma Phase Configuration
At ambient conditions, CsI3 crystallizes in the orthorhombic Pnma space group (No. 62), forming a layered structure with asymmetric I3⁻ polyanions arranged in a herringbone motif. The cesium cations occupy interstitial sites between these layers, coordinated to ten iodine atoms in a distorted bicapped square antiprismatic geometry. The I3⁻ units exhibit bond lengths of 2.90 Å and 3.02 Å, reflecting slight asymmetry due to secondary bonding interactions with adjacent cesium ions. This phase is stabilized by weak van der Waals forces between iodine layers, which contribute to its compressibility under pressure.
High-Pressure Phase Transition to P-3c1 Symmetry
Above 1.24 GPa, CsI3 undergoes a first-order phase transition to a trigonal P-3c1 structure (No. 165), characterized by symmetrized I3⁻ units arranged linearly along the c-axis. This transition involves a severe reorganization of the polyiodide network from layered to three-dimensional (3D), driven by the dominance of the PV term over enthalpy differences between polymorphs. Phonon dispersion calculations confirm the dynamical instability of the trigonal phase under ambient conditions, necessitating pressure for stabilization. At extreme pressures (>22 GPa), a cubic Pm-3n phase emerges, featuring infinite linear iodine chains (I∞) with electron-deficient multicenter bonding.
Coordination Chemistry of Cs–I Bonds
10-Coordinate Cesium Geometry
Cesium in the Pnma phase exhibits a rare 10-coordinate geometry, bonding to ten iodine atoms with distances ranging from 3.95 Å to 4.55 Å. This high coordination number arises from the large ionic radius of Cs⁺ (1.88 Å), which enables simultaneous interaction with multiple I3⁻ anions. The coordination polyhedron forms a distorted bicapped square antiprism, with two shorter axial bonds (3.95–4.13 Å) and eight longer equatorial bonds (4.20–4.55 Å).
Properties
Molecular Formula |
Cs3I3 |
---|---|
Molecular Weight |
779.4298 g/mol |
IUPAC Name |
tricesium;triiodide |
InChI |
InChI=1S/3Cs.3HI/h;;;3*1H/q3*+1;;;/p-3 |
InChI Key |
XIIBIBHNRAUEPK-UHFFFAOYSA-K |
Canonical SMILES |
[I-].[I-].[I-].[Cs+].[Cs+].[Cs+] |
Origin of Product |
United States |
Preparation Methods
Substrate-Dependent Morphology
Single-layer graphene (SLG) promotes the formation of atomic Cs₃I₃ clusters, while bilayer graphene (BLG) stabilizes 2D crystalline domains. This substrate selectivity arises from differences in interfacial potential energy landscapes, with BLG providing stronger adsorption sites for Cs⁺ and I⁻ ions. High-resolution TEM (HRTEM) reveals that SLG-supported clusters exhibit molecular-scale ordering, whereas BLG substrates yield hexagonal Cs₃I₃ lattices with 0.4 nm interplanar spacing.
Table 1: ES-IBD Parameters for Cs₃I₃ Synthesis
Parameter | Value/Range |
---|---|
Precursor concentration | 10⁻⁴ mol·L⁻¹ CsI |
Deposition energy | 200 eV per charge |
Substrate temperature | 298 K |
Post-deposition annealing | 80 kV electron beam |
High-Pressure Synthesis of Cs₃I₃ Polymorphs
High-pressure diamond anvil cell (DAC) techniques facilitate the synthesis of metastable Cs₃I₃ phases. At 41–80 GPa with laser heating (∼2000 K), Cs₃I₃ adopts a trigonal crystal structure (space group P3̄c1, #165) featuring isolated [I₃]⁻ anions and Cs⁺ cations in hexagonal close packing. Single-crystal X-ray diffraction (SCXRD) refinements confirm bond lengths of 2.95–3.10 Å for I–I interactions, consistent with polyiodide chain formation.
Pressure-Induced Phase Transitions
Compression beyond 50 GPa induces a cubic-to-trigonal phase transition, accompanied by a 12% volume reduction. Raman spectroscopy reveals pressure-stabilized I–I stretching modes at 180 cm⁻¹ (41 GPa) and 215 cm⁻¹ (80 GPa), indicating increased polyhalide chain rigidity.
Table 2: High-Pressure Synthesis Conditions
Pressure (GPa) | Temperature (K) | Crystal System | Space Group |
---|---|---|---|
41 | 2000 | Trigonal | P3̄c1 |
80 | 2000 | Cubic | Pm3̄n |
Atomic Layer Deposition (ALD) of Cs₃I₃ Thin Films
A novel ALD process utilizing cesium bis(trimethylsilyl)amide (Cs(btsa)) and tin(IV) iodide (SnI₄) achieves conformal Cs₃I₃ films at 140–350°C. The self-limiting reaction proceeds via:
Cs(btsa) + SnI₄ → CsI + Sn(btsa)I₃
Ellipsometric thickness measurements show linear growth at 0.6 Å/cycle, with X-ray photoelectron spectroscopy (XPS) confirming stoichiometric Cs:I ratios of 1:3.
Post-Deposition Conversion to Perovskite Derivatives
Deposited Cs₃I₃ films serve as precursors for CsPbI₃ perovskites through PbI₂ ALD at 100°C. In situ X-ray diffraction (XRD) reveals complete conversion to γ-CsPbI₃ (cubic phase) after 3000 PbI₂ cycles, with lattice constants expanding from 4.57 Å (Cs₃I₃) to 6.24 Å (CsPbI₃).
Wet Chemical Synthesis of Colloidal Cs₃I₃ Nanocrystals
Surfactant-assisted precipitation in oleic acid/oleylamine yields morphology-tunable Cs₃I₃ nanocrystals. Key synthesis parameters include:
- Nanospheres : 120°C, 1 hr reaction, 0.1 M CsI
- Hexagonal nanoplates : 160°C, 3 hr, 0.05 M CsI
- Nanocubes : 200°C, 5 hr, 0.2 M CsI
UV-Vis spectra show strong excitonic absorption at 275–280 nm, with photoluminescence quantum yields reaching 15% for nanoplates.
Table 3: Wet Synthesis Morphology Control
Morphology | Size (nm) | Bandgap (eV) | Stability (days) |
---|---|---|---|
Nanospheres | 8.2 ± 1.1 | 4.45 | 7 |
Hexagonal plates | 15 × 3 | 4.38 | 21 |
Nanocubes | 12 ± 0.8 | 4.52 | 14 |
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison for Cs₃I₃ Preparation
Method | Purity (%) | Thickness/Size | Scalability | Cost Index |
---|---|---|---|---|
ES-IBD | 99.9 | Atomic clusters | Low | High |
High-pressure | 99.5 | Bulk crystals | Very low | Very high |
ALD | 98.7 | 10–500 nm | Medium | Medium |
Wet chemical | 95.2 | 8–20 nm | High | Low |
Chemical Reactions Analysis
Types of Reactions
Cesium iodide undergoes various types of chemical reactions, including:
Oxidation: Cesium iodide can be oxidized to form cesium iodate (CsIO_3) in the presence of strong oxidizing agents.
Reduction: Cesium iodide can be reduced to cesium metal and iodine in the presence of strong reducing agents.
Substitution: Cesium iodide can participate in substitution reactions where the iodide ion is replaced by another halide ion
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are commonly used.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or organic solvents
Major Products Formed
Oxidation: Cesium iodate (CsIO_3)
Reduction: Cesium metal (Cs) and iodine (I_2)
Substitution: Other cesium halides such as cesium chloride (CsCl) or cesium bromide (CsBr)
Scientific Research Applications
Imaging Technology
X-ray Imaging Detectors
Cesium iodide, particularly in its columnar structured form, is extensively used in X-ray imaging detectors. The material's scintillation properties allow it to convert X-ray photons into visible light effectively. Research indicates that the performance of cesium iodide scintillators can be optimized based on their thickness and design type. For instance, studies have shown that thicker layers of cesium iodide improve the modulation transfer function (MTF), enhancing image resolution while maintaining a high detective quantum efficiency (DQE) .
Table 1: Performance Metrics of CsI Scintillators
Parameter | High Light Output (HL) | High Resolution (HR) |
---|---|---|
MTF at 5 cycles/mm | Lower | Higher |
Light Output | Higher | Lower |
DQE(0) | Similar | Similar |
Nuclear Science
Behavior of Radioactive Materials
Research has demonstrated the role of molten cesium iodide in mitigating the release of radioactive fission products during nuclear incidents. A study conducted at Osaka University revealed that liquid cesium iodide exhibits high wettability on uranium dioxide surfaces, suggesting that it could suppress the release of volatile fission products such as cesium and iodine during accidents like Fukushima . This characteristic is crucial for understanding and managing the environmental impact of nuclear power plants.
Table 2: Wettability Characteristics of CsI on UO2
Property | Value |
---|---|
Contact Angle | Approaching 0° |
Infiltration Depth | Several tens of micrometers |
Materials Engineering
Ablation and Thin Film Deposition
In materials science, cesium iodide is utilized for its unique ablation properties when subjected to extreme ultraviolet (XUV) laser pulses. Research indicates that cesium iodide can be effectively ablated to create thin films through pulsed laser deposition techniques. The ablation rates and thresholds have been characterized, revealing that cesium iodide's high density and ionic nature make it suitable for precise material removal in microfabrication processes .
Optoelectronics
Infrared Optics
Cesium iodide is employed in the manufacture of optical components such as cell windows and prisms for infrared applications. Its ability to transmit infrared light up to 50 µm makes it valuable in various optical devices, including beam splitters used in Fourier transform spectroscopy .
Mechanism of Action
The mechanism by which cesium iodide exerts its effects is primarily based on its ability to interact with ionizing radiation. When cesium iodide is exposed to ionizing radiation, it emits light (scintillation), which can be detected and measured. This property makes it useful in radiation detection and imaging applications. The molecular targets and pathways involved in this process are related to the excitation and relaxation of electrons within the cesium iodide crystal lattice .
Comparison with Similar Compounds
Sodium Iodide (NaI) and Thallium-doped NaI (NaI(Tl))
NaI(Tl) is a benchmark scintillator in radiation detection, particularly for gamma-ray spectroscopy and dark-matter experiments like DAMA/LIBRA . Key comparisons include:
- Scintillation Efficiency : NaI(Tl) has moderate-to-high light yield (~38,000 photons/MeV), slightly lower than CsI’s intrinsic efficiency but sufficient for low-energy photon detection.
- Afterglow : Undoped CsI exhibits higher afterglow than NaI(Tl), but co-doped CsI reduces afterglow to 0.31%, outperforming conventional NaI(Tl) in high-speed applications .
- Applications : NaI(Tl) dominates dark-matter detection due to cost-effectiveness, while CsI’s higher density and atomic number make it preferable for gamma-ray shielding and medical CT .
Table 1: Scintillation Properties Comparison
Compound | Afterglow (%) | Density (g/cm³) | Key Applications | Reference |
---|---|---|---|---|
CsI (co-doped) | 0.31 (@50 ms) | 4.51 | Medical CT, Security | |
NaI(Tl) | <1.0 | 3.67 | Gamma Spectroscopy, DM* |
*DM: Dark Matter
Cesium Sulfate (Cs₂SO₄)
Cs₂SO₄ is another cesium-based compound used in hybrid nanocomposites. Unlike CsI, it forms soliton-like micro- and nanofilaments when combined with polystyrene, enabling unique optical and mechanical properties . Key differences:
- Structural Role : CsI interacts with organic matrices via cesium-carbon and iodine-phenyl bonding, enhancing electronic properties, while Cs₂SO₄ relies on sulfate-polystyrene interactions .
- Applications : Cs₂SO₄ composites are explored for specialized optical materials, whereas CsI hybrids focus on radiation-hardened sensors and flexible electronics .
Table 2: Composite Material Properties
Compound | Matrix | Key Features | Applications | Reference |
---|---|---|---|---|
CsI | Polystyrene | Nano-filaments, strong bonding | Sensors, Electronics | |
Cs₂SO₄ | Polystyrene | Soliton-like structures | Optical materials |
Organometal Trihalide Perovskites (e.g., CH₃NH₃PbI₃)
Perovskite triiodides, such as CH₃NH₃PbI₃, are groundbreaking in photovoltaics, achieving >20% solar cell efficiency . Unlike CsI, these materials excel in charge-carrier diffusion (>1 μm in Cl-doped variants), enabling thin-film solar cells .
Table 3: Photovoltaic Materials Comparison
Compound | Diffusion Length (μm) | Efficiency (%) | Stability | Reference |
---|---|---|---|---|
CH₃NH₃PbI₃ | ~0.1 | 10–15 | Low (moisture) | |
CH₃NH₃PbI₃₋ₓClₓ | >1 | ~20 | Moderate | |
Cs/Rb-doped Perovskites | N/A | >20 (stable) | High (85°C, 500h) |
Potassium Triiodocadmate (KCdI₃)
KCdI₃, a cadmium-iodide complex, shares structural similarities with CsI but is primarily studied for its ionic conductivity and crystallographic properties .
Research and Market Trends
- Low-Afterglow CsI : Co-doping techniques have reduced afterglow by >90%, positioning CsI as the material of choice for next-generation CT scanners .
- Market Growth : The CsI crystal market is projected to grow at 6.3% CAGR (2024–2031), driven by medical imaging and radiation detection demands . Key manufacturers include Saint Gobain, Hamamatsu Photonics, and Kinheng Crystal Materials .
Biological Activity
Cesium iodide (CsI) is an ionic compound with significant biological and chemical properties. This article delves into its biological activity, including its interactions with biological molecules, therapeutic applications, and potential implications in medical and environmental contexts.
- Molecular Formula : CsI
- Molecular Weight : 259.81 g/mol
- CAS Registry Number : 7789-17-5
- Structure : CsI adopts a cubic crystal structure, typical of ionic compounds, which facilitates its solubility in polar solvents.
Interaction with Biological Molecules
Recent studies have shown that cesium iodide can form complexes with biological molecules such as amino acids and peptides. For instance, cesium iodide clusters doped with glycine were investigated to understand their behavior under infrared irradiation. The study revealed that the interaction between cesium iodide and these biomolecules leads to various fragmentation pathways, indicating a complex relationship that could affect biological systems .
Ion Complex | HI Evaporation | Glycine Evaporation |
---|---|---|
(Cs₃I₂) + G | 110 | 100 |
(Cs₃I₂) + GG | 84 | 126 |
(Cs₃I₂) + GGG | 98 | 151 |
The data suggests that the length of the peptide influences the dominant fragmentation channel, with longer peptides favoring the loss of HI due to stronger interactions .
Therapeutic Applications
Cesium iodide has been explored in medical contexts, particularly for its role in treating radioactive cesium contamination. A review highlighted the effectiveness of agents such as Prussian blue in mobilizing cesium from biological tissues. In clinical settings following radiological incidents, cesium iodide's properties are leveraged to enhance the elimination of radioactive isotopes from the body .
- Case Study : After the Goiânia accident in Brazil (1987), patients exposed to radioactive cesium were treated with Prussian blue and diuretics to facilitate cesium excretion. This treatment significantly improved outcomes for patients suffering from severe contamination .
Nanocrystal Synthesis and Applications
Recent advancements have led to the synthesis of cesium iodide nanocrystals (NCs) with controlled morphologies. These nanocrystals exhibit unique optical properties that make them suitable for applications in medical imaging and scintillation detection. The strong absorption bands observed in these NCs indicate potential use in advanced imaging technologies .
Morphological Control of CsI NCs
A study demonstrated a wet chemical synthesis route for producing cesium iodide colloidal nanocrystals with varying shapes such as nanospheres and nanoplates. The morphological control allows for tailored optical properties, enhancing their applicability in fields like optoelectronics and biomedicine .
Environmental Impact
Cesium iodide's role extends beyond direct biological interactions; it also participates in environmental processes. Studies involving cesium iodide clusters suggest their potential involvement in atmospheric chemistry, particularly as models for sea salt aerosols interacting with biological molecules under different environmental conditions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.